molecular formula C20H31N7O2 B11594191 1-(2-{[4,6-Bis(diethylamino)-1,3,5-triazin-2-yl]oxy}ethyl)-3-phenylurea

1-(2-{[4,6-Bis(diethylamino)-1,3,5-triazin-2-yl]oxy}ethyl)-3-phenylurea

Cat. No.: B11594191
M. Wt: 401.5 g/mol
InChI Key: POBNJXJCWCQEQF-UHFFFAOYSA-N
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Description

3-(2-{[4,6-BIS(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-PHENYLUREA is a complex organic compound that belongs to the class of triazine derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. Its unique structure, which includes a triazine ring and a phenylurea moiety, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[4,6-BIS(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-PHENYLUREA typically involves multiple steps. One common method includes the reaction of cyanuric chloride with diethylamine to form a diethylamino-substituted triazine intermediate. This intermediate is then reacted with 2-(2-chloroethoxy)ethanol to introduce the ethoxyethyl group. Finally, the phenylurea moiety is introduced through a reaction with phenyl isocyanate .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-{[4,6-BIS(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-PHENYLUREA undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted triazine compounds .

Scientific Research Applications

3-(2-{[4,6-BIS(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-PHENYLUREA has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-{[4,6-BIS(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-PHENYLUREA involves its interaction with molecular targets such as enzymes and receptors. The triazine ring can form hydrogen bonds and other interactions with active sites, while the phenylurea moiety can enhance binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(2-{[4,6-BIS(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-PHENYLUREA lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H31N7O2

Molecular Weight

401.5 g/mol

IUPAC Name

1-[2-[[4,6-bis(diethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-3-phenylurea

InChI

InChI=1S/C20H31N7O2/c1-5-26(6-2)17-23-18(27(7-3)8-4)25-20(24-17)29-15-14-21-19(28)22-16-12-10-9-11-13-16/h9-13H,5-8,14-15H2,1-4H3,(H2,21,22,28)

InChI Key

POBNJXJCWCQEQF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)OCCNC(=O)NC2=CC=CC=C2)N(CC)CC

Origin of Product

United States

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